

Hydrogen Bonding Patterns in 2-Carboxamide Crystal Structures

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Compound of Interest

Compound Name: 2-Carboxamide

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Executive Summary

The **2-carboxamide** moiety represents a "privileged scaffold" in medicinal chemistry, capable of acting as both a hydrogen bond donor (D) and acceptor (A).[1] Its crystallographic behavior is governed by a competition between a conformation-locking intramolecular S(5) motif and robust intermolecular R²₂(8) synthons.[1] Understanding this interplay is critical for modulating solubility, bioavailability, and polymorphic stability in active pharmaceutical ingredients (APIs). [1] This guide provides a structural analysis of these patterns and methodologies for their control.

Structural Fundamentals: The 2-Carboxamide Moiety

In the context of crystal engineering, the **2-carboxamide** group (typically pyridine-**2-carboxamide**) introduces a multipoint recognition site. The nitrogen of the pyridine ring and the amide group create an ADDA (Acceptor-Donor-Donor-Acceptor) or DDA array depending on the protonation state and conformation.

Conformational Gating (Syn vs. Anti)

The primary determinant of the crystal packing is the torsion angle between the amide plane and the aromatic ring.

- Syn-Periplanar (Planar): The amide nitrogen is on the same side as the pyridine nitrogen.[1]
This facilitates an intramolecular hydrogen bond.[1][2][3]
- Anti-Periplanar (Twisted): The amide oxygen is on the same side as the pyridine nitrogen.[1]
This exposes the donor/acceptor sites for intermolecular networking.[1]

Core Hydrogen Bonding Motifs

The following graph-set notations (Etter rules) describe the dominant patterns observed in Cambridge Structural Database (CSD) surveys of **2-carboxamides**.

The Intramolecular S(5) "Virtual Ring"

Unlike 2-hydroxybenzamides which form S(6) rings, pyridine-**2-carboxamides** form a five-membered S(5) intramolecular ring.[1]

- Mechanism: The amide N–H acts as the donor, and the pyridine N acts as the acceptor.[4]
- Effect: This interaction locks the molecule in a planar conformation, reducing the entropic penalty during crystallization but potentially lowering aqueous solubility by masking polar groups.
- Energetics: DFT calculations typically show this conformation is energetically favored by 2–5 kcal/mol in the gas phase.[1]

The Intermolecular R²₂(8) Dimer

This is the most robust homosynthon for primary amides.[1]

- Structure: Two amide groups face each other, forming a cyclic dimer via complementary N–H...O=C bonds.[1][4][5]
- Graph Set: R²₂(8) (2 donors, 2 acceptors, 8 atoms in the ring).[1][4][6][7]

- Prevalence: In the absence of strong competing acids, this dimer dominates the packing.

The C(4) Chain

When steric bulk or competing synthons disrupt the dimer, **2-carboxamides** often form infinite 1D chains.[1]

- Structure: A "head-to-tail" arrangement where the amide N–H of one molecule bonds to the Carbonyl O of the next.[7]
- Graph Set:C(4) (Infinite chain, 4-atom repeat unit).[1][4][8]

Visualization of Signaling Pathways & Motifs

The following diagram illustrates the competitive pathways between intramolecular locking and intermolecular networking, along with the resulting crystal motifs.



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Caption: Pathway selection for **2-carboxamide** crystallization. S(5) locks planarity; R²₂(8) drives packing.[1]

Crystal Engineering Strategies (Cocrystals)

In drug development, **2-carboxamides** are often cocrystallized with carboxylic acids to alter physicochemical properties.[1]

The Acid-Amide Heterosynthon

When a carboxylic acid cofomer is introduced, the Acid-Amide Heterosynthon often displaces the Amide-Amide homodimer.[1]

- Interaction: Acid O–H[1][5][9]...O=C (Amide) and Amide N–H[1][4]...O=C (Acid).[1][5][10][11]
- Stability: This heterosynthon is supramolecularly "robust" and is a primary target for solubility enhancement.[1]
- Graph Set: R²₂(8) (Same notation as the homodimer, but chemically distinct).

Quantitative Comparison of Motifs



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Experimental & Computational Protocols

Protocol: Validating the S(5) Motif via IR Spectroscopy

Objective: Distinguish between intramolecularly bonded (S5) and intermolecularly bonded forms in the solid state.[1]

- Sample Preparation: Prepare a 1% w/w dispersion of the analyte in dry KBr or Nujol.[1]
- Data Collection: Collect FT-IR spectrum (4000–400 cm⁻¹), 64 scans, 2 cm⁻¹ resolution.[1]
- Analysis of N-H Stretch:

- Free/Weakly Bonded: Sharp bands $>3400\text{ cm}^{-1}$.[\[1\]](#)
- Intermolecular ($R^2_2(8)$): Broad, intense bands shifted to $3150\text{--}3350\text{ cm}^{-1}$.[\[1\]](#)
- Intramolecular ($S(5)$): Look for a sharp, red-shifted band distinct from the broad intermolecular hump.[\[1\]](#) Note: $S(5)$ is often subtle; solution-phase NMR (dilution studies) is the secondary validation method.
- Validation: Perform dilution studies in CDCl_3 . If the N-H chemical shift is concentration-independent, the H-bond is intramolecular ($S(5)$).[\[1\]](#)

Protocol: Computational Prediction of Polymorph Risk

Objective: Determine if the $S(5)$ conformer is stable enough to cause polymorphism.[\[1\]](#)

- Conformational Scan: Using DFT (e.g., B3LYP/6-31G*), perform a relaxed potential energy surface (PES) scan of the Amide-Ring torsion angle (0° to 360° in 10° steps).[\[1\]](#)
- Energy Calculation: Identify minima corresponding to syn ($S5$) and anti geometries.
- Delta E Analysis:
 - If

kcal/mol: The crystal will likely contain only the syn form.[\[1\]](#)
 - If

kcal/mol: High risk of polymorphism; screen solvents with varying polarity.[\[1\]](#)

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